3-苄基磺酰基苯甲酸

描述

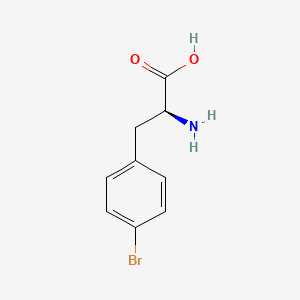

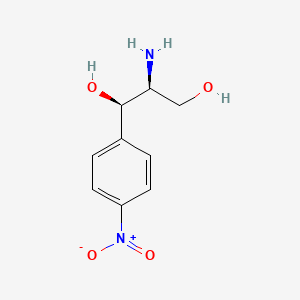

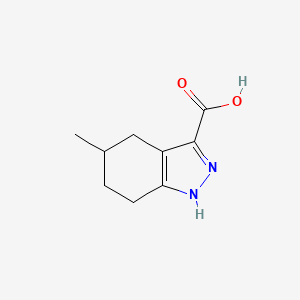

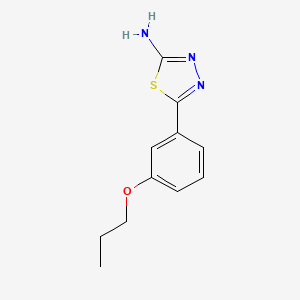

3-Benzylsulfamoyl-benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Benzoic acid derivatives are significant in the field of organic chemistry due to their presence in various drug molecules and natural products. The structure of 3-Benzylsulfamoyl-benzoic acid includes a benzylsulfamoyl functional group attached to the benzoic acid core. This modification can potentially alter the physical, chemical, and biological properties of the molecule, making it a subject of interest for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, especially when selective functionalization is required. For instance, the meta-C–H functionalization of benzoic acid derivatives is a challenging task in organic synthesis. A general protocol for meta-C–H olefination of benzoic acid derivatives has been reported, which uses a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant . This method could potentially be applied to synthesize 3-Benzylsulfamoyl-benzoic acid by introducing the benzylsulfamoyl group at the meta position of the benzoic acid core.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 4-(2-nitrophenylsulfonamido)benzoic acid, and its tri-n-butyltin(IV) complex were characterized by elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-Benzylsulfamoyl-benzoic acid, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. The functional groups attached to the benzoic acid core, such as sulfonamides or nitro groups, can influence the reactivity and selectivity of these reactions. For example, the meta-C–H functionalization of benzoic acid derivatives is a synthetically useful tool for organic synthesis, allowing for the introduction of different substituents at the meta position . The presence of the benzylsulfamoyl group in 3-Benzylsulfamoyl-benzoic acid could offer unique reactivity patterns that can be exploited in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their practical applications. Benzoic acid itself has been shown to induce multiple stress tolerance in plants, suggesting that its derivatives might also possess similar biological activities . The introduction of different functional groups, such as the benzylsulfamoyl moiety, can significantly alter properties like solubility, melting point, and biological activity. Therefore, a comprehensive analysis of the physical and chemical properties of 3-Benzylsulfamoyl-benzoic acid would be essential to understand its potential applications in various fields.

科学研究应用

苯甲酸衍生物在食品和环境中的存在

苯甲酸衍生物,包括 3-苄基磺酰基苯甲酸,存在于各种食品中,也由微生物产生。它们用作食品、化妆品、卫生用品和药品中的防腐剂和调味剂。它们在环境中的广泛存在导致了大量的人类接触 (del Olmo、Calzada 和 Nuñez,2017)。

抗菌应用

苯甲酸衍生物,如 3-苄基磺酰基苯甲酸,已显示出抗菌特性。这些衍生物被合成并测试其潜在的抗菌活性,为开发新的化学治疗剂做出贡献 (Satpute、Gangan 和 Shastri,2018)。

药物研究

在药物研究中,苯甲酸衍生物被用作药物物质的模型化合物。研究重点是这些化合物的相行为、稳定性和溶解度,这对药物工艺设计至关重要 (Reschke、Zherikova、Verevkin 和 Held,2016)。

微生物生物合成

3-苄基磺酰基苯甲酸参与微生物生物合成过程。例如,对大肠杆菌的研究证明了使用共培养工程来改善苯甲酸衍生物的生物合成,显示了在代谢工程应用中的潜力 (Zhang 和 Stephanopoulos,2016)。

功能化和材料科学

苯甲酸衍生物在材料科学中发挥作用,特别是在 C-H 键功能化中。这种功能化提供了有机合成工具,对于开发药物分子和天然产物很重要 (Li、Cai、Ji、Yang 和 Li,2016)。

食品技术

在食品工业中,苯甲酸衍生物用于微胶囊化工艺,增强了防腐剂在各种食品中的应用。该领域的研究重点是优化微胶囊化苯甲酸的物理特性,以更好地保存食品 (Marques、Fernandes、Borges 和 Botrel,2016)。

环境和生态毒性研究

环境影响研究调查苯甲酸衍生物的毒性。研究评估了这些化合物及其衍生物的毒性,了解它们对生态系统和人类健康的影响 (Gorokhova、Mikhailova、Ulanova 和 Yadykina,2020)。

发光特性和配位化合物

发光特性和配位化合物

使用苯甲酸衍生物进行镧系元素配位化合物的研究探索了吸电子和供电基团对发光特性的影响。这在材料科学中具有重要意义,尤其是在创建具有特定光学性质的材料时 (Sivakumar、Reddy、Cowley 和 Vasudevan,2010)。

植物生长和农业

苯甲酸衍生物影响植物生长和农业。研究表明它们作为生长调节中的生物合成前体的作用及其对大豆等作物产量和生化方面的影响 (Sadak、El-Lethy 和 Dawood,2013)。

分析化学

苯甲酸衍生物用于分析化学,特别是在物质(如饮料)分析的发光激发时间衰减研究中,提高了分析方法的精度和效率 (Lozano、Ibañez 和 Olivieri,2008)。

抗病毒研究

抗病毒活性研究探索了苯甲酸衍生物在登革热等疾病治疗中的应用。结合已知抗病毒剂特征的杂化化合物的合成展示了这些衍生物在药物化学中的潜力 (Joubert、Foxen 和 Malan,2018)。

材料工程

苯甲酸衍生物被用于材料工程,特别是在液晶配合物和聚合物的开发中。这些化合物有助于创建具有特定结构和功能特性的材料 (Kishikawa、Hirai 和 Kohmoto,2008)。

生化研究

在生化研究中,苯甲酸衍生物因其抗菌活性而被合成,探索了它们在医药和保健领域作为生物活性剂的潜力 (Dineshkumar 和 Thirunarayanan,2019)。

量子化学分析

苯甲酸衍生物的量子化学分析有助于理解它们的分子结构和性质,为制药和材料科学等领域做出贡献 (Mathammal、Sangeetha、Sangeetha、Mekala 和 Gadheeja,2016)。

天然产物的生物合成

苯甲酸衍生物是多种天然产物生物合成中的关键前体,在药物和生物活性化合物的开发中发挥着重要作用 (Kang、Shen 和 Bai,2012)。

环境氧化研究

关于在金刚石电极上氧化苯甲酸的环境研究提供了对有机污染物处理的见解,为环境保护和可持续性做出贡献 (Velegraki、Balayiannis、Diamadopoulos、Katsaounis 和 Mantzavinos,2010)。

有机合成

有机合成研究包括苯甲酸衍生物磺化方法的开发,这在复杂有机化合物的合成中具有重要意义 (Tran、Popov 和 Daugulis,2012)。

安全和危害

作用机制

Target of Action

Similar compounds, such as sulfonamides, are known to target enzymes involved in the synthesis of folic acid, which is essential for dna production in bacteria .

Mode of Action

This inhibition disrupts the production of DNA in bacteria, leading to their death .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the death of bacteria by disrupting their dna synthesis .

属性

IUPAC Name |

3-(benzylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYRXPRMAIAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350635 | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7326-77-4 | |

| Record name | 3-[[(Phenylmethyl)amino]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)